molecular formula C10H14N2 B1422697 5,6,7,8-Tetrahydronaphthalene-1,4-diamine CAS No. 861331-69-3

5,6,7,8-Tetrahydronaphthalene-1,4-diamine

Cat. No.: B1422697
CAS No.: 861331-69-3
M. Wt: 162.23 g/mol
InChI Key: FAJBOTIRBFAKPK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,6,7,8-Tetrahydronaphthalene-1,4-diamine typically involves the reduction of naphthalene derivatives. One common method is the catalytic hydrogenation of 1,4-dinitronaphthalene, followed by the reduction of the resulting 1,4-diaminonaphthalene . The reaction conditions often include the use of hydrogen gas and a suitable catalyst such as palladium on carbon (Pd/C) under elevated pressure and temperature .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient hydrogenation and reduction processes. The use of high-pressure hydrogenation reactors and advanced catalytic systems can enhance the yield and purity of the final product .

Properties

IUPAC Name

5,6,7,8-tetrahydronaphthalene-1,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2/c11-9-5-6-10(12)8-4-2-1-3-7(8)9/h5-6H,1-4,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAJBOTIRBFAKPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C=CC(=C2C1)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,6,7,8-Tetrahydronaphthalene-1,4-diamine
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Reactant of Route 6
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